![molecular formula C21H17ClN2O3 B2810660 1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone CAS No. 882748-41-6](/img/structure/B2810660.png)
1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone is an organic compound that features a biphenyl core with a propanone group attached to one phenyl ring and a 4-chloro-3-nitroanilino group attached to the other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone typically involves a multi-step process. One common method includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.
Chlorination: The nitrated biphenyl is then chlorinated to introduce the chloro group.
Amination: The nitro group is reduced to an amino group.
Acylation: The amino-biphenyl compound is acylated with a propanone derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products may include biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used but typically include substituted biphenyl derivatives.
科学研究应用
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The nitro and chloro groups play a crucial role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar biphenyl core but lacks the propanone and nitroanilino groups.
4-Nitro-1,1’-biphenyl: Contains a nitro group but lacks the chloro and propanone groups.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)propanone: Similar structure but with different substitution patterns.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
属性
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-19-11-10-18(14-20(19)24(26)27)23-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELUAJCRVUSWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)
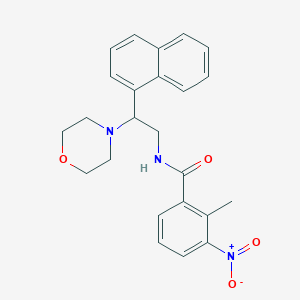
![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)
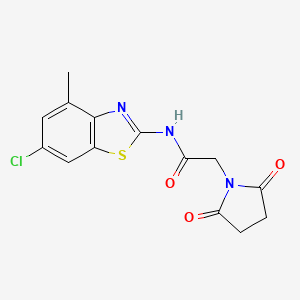
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)
![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)

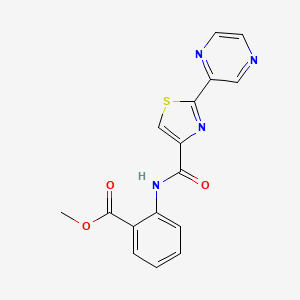
![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)
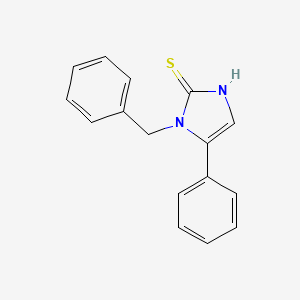
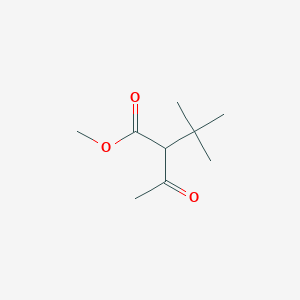
![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)
![3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2810600.png)
